1-amino-N-(4-bromophenyl)cyclohexane-1-carboxamide
Overview
Description
“1-amino-N-(4-bromophenyl)cyclohexane-1-carboxamide” is a chemical compound with the molecular formula C13H17BrN2O and a molecular weight of 297.19 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexane ring attached to a carboxamide group and a bromophenyl group . The exact structure can be confirmed using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 297.19 and a molecular formula of C13H17BrN2O . Other properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .Scientific Research Applications
Chemical Properties and Synthesis
Research in the field of organic chemistry often explores the synthesis and properties of cyclohexane derivatives due to their significance in industrial applications and pharmaceutical synthesis. For example, the study of solvent effects on the activity coefficients of organic compounds in ionic liquids provides insights into the solubility and interaction characteristics of complex organic molecules, which is crucial for designing extraction and separation processes in the chemical industry (Domańska et al., 2016). Similarly, advances in catalytic oxidation of cyclohexene highlight the importance of selective catalysis for producing industrially relevant chemicals from cyclic compounds (Cao et al., 2018).
Catalysis and Organic Synthesis
Radical cyclizations are pivotal for constructing carbo- and heterocyclic compounds, including the synthesis of physiologically active materials. The control of regiochemistry in such reactions is crucial for the synthesis of specific compounds, demonstrating the importance of understanding and manipulating reaction conditions for desired outcomes (Ishibashi & Tamura, 2004). This area of research is directly relevant to synthesizing and modifying compounds like 1-amino-N-(4-bromophenyl)cyclohexane-1-carboxamide for various applications, including material science and drug development.
Environmental and Industrial Applications
The study of solvent developments for liquid-liquid extraction of carboxylic acids showcases the ongoing research into improving industrial processes for the recovery of valuable compounds from aqueous streams (Sprakel & Schuur, 2019). Such research is pertinent to the development of more efficient and sustainable chemical processes in pharmaceuticals and material sciences.
Properties
IUPAC Name |
1-amino-N-(4-bromophenyl)cyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-10-4-6-11(7-5-10)16-12(17)13(15)8-2-1-3-9-13/h4-7H,1-3,8-9,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJRKIOZFZGTHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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